![molecular formula C22H20N2O2 B4177383 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4177383.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide
Vue d'ensemble
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide, commonly known as OBI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OBI-1 belongs to the class of compounds known as protease inhibitors and has been found to inhibit the activity of several proteases, including thrombin, factor XIa, and factor Xa.
Applications De Recherche Scientifique
OBI-1 has been extensively studied for its potential therapeutic applications in the treatment of bleeding disorders. It has been found to be a potent inhibitor of thrombin, factor XIa, and factor Xa, which are all involved in the coagulation cascade. OBI-1 has been shown to be effective in the treatment of hemophilia, a genetic disorder characterized by a deficiency in clotting factors. In preclinical studies, OBI-1 has been found to be effective in reducing bleeding episodes in hemophilic animals.
Mécanisme D'action
OBI-1 acts as a competitive inhibitor of thrombin, factor XIa, and factor Xa. It binds to the active site of these proteases and prevents them from cleaving their substrates, which are involved in the coagulation cascade. By inhibiting these proteases, OBI-1 prevents the formation of blood clots and reduces the risk of bleeding.
Biochemical and Physiological Effects:
OBI-1 has been found to be well-tolerated in preclinical studies. It has a half-life of approximately 2 hours and is eliminated primarily through renal excretion. OBI-1 has been shown to reduce bleeding episodes in hemophilic animals and has the potential to be an effective treatment for bleeding disorders in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of OBI-1 is its potent inhibitory activity against thrombin, factor XIa, and factor Xa. This makes it a valuable tool for studying the coagulation cascade and the role of these proteases in hemostasis. However, one limitation of OBI-1 is its short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of OBI-1. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of OBI-1 as a treatment for other bleeding disorders, such as von Willebrand disease. Additionally, further studies are needed to determine the optimal dosing and administration of OBI-1 in humans.
Propriétés
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(2-phenylethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15(21(25)23-14-13-16-7-3-2-4-8-16)24-19-12-6-10-17-9-5-11-18(20(17)19)22(24)26/h2-12,15H,13-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBDQHMUKQCBFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.